alpha-Adenosine monophosphate

Description

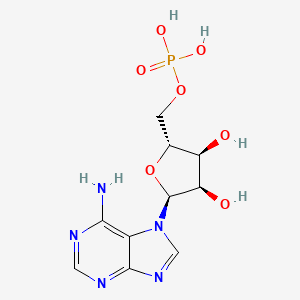

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N5O7P |

|---|---|

Molecular Weight |

347.22 g/mol |

IUPAC Name |

[(2R,3S,4R,5S)-5-(6-aminopurin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)14-3-15(5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10+/m1/s1 |

InChI Key |

NVOIXARBSSLBAS-CRKDRTNXSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N=CN2[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Structural and Conformational Research of Alpha Adenosine Monophosphate

Advanced Structural Analysis Techniques for Alpha-Nucleosides

The three-dimensional arrangement of α-AMP has been elucidated through various sophisticated analytical methods. In the solid state, single-crystal X-ray diffraction provides precise atomic coordinates, while in solution, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the molecule's dynamic conformational landscape.

Single-Crystal X-ray Diffraction Studies of Alpha-Adenosine Monophosphate

Table 1: Representative Crystallographic Data for Related Adenosine (B11128) Monophosphate Structures This table presents data from crystallographic studies of adenosine monophosphate (AMP) in complex with proteins, as direct data for isolated α-AMP crystals was not found. This information provides a general reference for the molecular geometry of AMP.

| Parameter | PDB ID: 2ZE5 (AMP with Isopentenyltransferase) rcsb.org | PDB ID: 6LP0 (AMP with alpha-Momorcharin) pdbj.org | PDB ID: 2A3L (AMP Deaminase Complex) rcsb.org |

|---|---|---|---|

| Resolution (Å) | 2.31 | 1.52 | 3.34 |

| Space Group | P 42 21 2 | Not Specified | Not Specified |

| Unit Cell Dimensions (a, b, c in Å) | 96.39, 96.39, 65.20 | Not Specified | Not Specified |

| Unit Cell Angles (α, β, γ in °) | 90, 90, 90 | Not Specified | Not Specified |

The analysis of crystal structures provides definitive information on bond lengths, angles, and the conformation of the molecule in the solid state, including the sugar pucker and the orientation of the nucleobase. iucr.org

Solution-State Structural Characterization (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of molecules in solution. nih.govd-nb.info For α-nucleosides, 1H NMR is particularly useful for determining the conformation of the sugar ring and the orientation around the glycosidic bond. iucr.orgnih.gov The analysis of proton-proton coupling constants (J-couplings) allows for the characterization of the sugar pucker and the rotational isomers around the C4'-C5' bond. nih.govbibliotekanauki.pl

NMR studies have shown that the conformational preferences of α-nucleosides can differ significantly from their β-counterparts. researchgate.netnih.gov For example, a proton magnetic resonance study of α- and β-pyridine mononucleotides revealed that the conformational parameters of the α-anomers are generally less sensitive to dephosphorylation compared to the β-anomers. nih.gov Furthermore, the redox state of the base was found to strongly influence the conformation of the α-anomers. nih.gov

Conformational Dynamics and Anomeric Effects in this compound

The structure of α-AMP is not static but exists as an equilibrium of different conformers. This dynamic behavior is governed by several factors, including the orientation of the nucleobase, the puckering of the ribose sugar, and the rotation of the phosphate (B84403) group.

Nucleobase Conformation (e.g., syn vs. anti)

The orientation of the adenine (B156593) base relative to the ribose sugar is described by the torsion angle χ around the glycosidic bond (N9-C1'). Two major conformations are possible: syn, where the base is positioned over the sugar ring, and anti, where it is directed away from the ring. For α-nucleosides, the anti conformation is generally preferred. researchgate.net However, studies on some α-nucleosides have shown the presence of the syn conformation as well. researchgate.netoup.com The equilibrium between syn and anti conformers can be influenced by factors such as substitution on the nucleobase and interactions within the crystal lattice or in solution. researchgate.netoup.com For instance, modeling studies of 8-azido-AMP, a modified adenosine monophosphate, indicated a preference for the anti conformation, which is characteristic of many nucleotides. oup.com

Sugar Pucker Conformations

Table 2: Predominant Sugar Pucker Conformations in Nucleosides This table summarizes the generally preferred sugar pucker conformations for different types of nucleosides and nucleic acid structures.

| Molecule Type | Predominant Sugar Pucker | Associated Helix Form |

|---|---|---|

| RNA | C3'-endo (North) wikipedia.org | A-form wikipedia.orgglenresearch.com |

| B-DNA | C2'-endo (South) wikipedia.org | B-form wikipedia.orgglenresearch.com |

| α-Nucleosides | Equilibrium between C2'-endo and C3'-endo nih.gov | Can form parallel duplexes nih.gov |

Rotational Isomerism of Phosphate Groups

The phosphate group in α-AMP can rotate around the C4'-C5' (γ angle) and C5'-O5' bonds. nih.govrsc.org The rotation around the C4'-C5' bond leads to three main staggered conformations: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). bibliotekanauki.pl The populations of these rotamers can be determined from NMR coupling constants. nih.gov In purine (B94841) nucleosides, the +sc (gauche-gauche) and ap (antiperiplanar) conformations around the C4'-C5' bond are often equally populated in solution, while the +sc conformation is typically preferred in nucleotides. rsc.org The orientation of the phosphate group is crucial for the biological function of nucleotides, as it influences their ability to interact with enzymes and form phosphodiester bonds.

Intermolecular Interactions and Supramolecular Assembly in this compound Systems

The three-dimensional architecture of this compound (α-AMP) in the solid state is intricately governed by a network of intermolecular interactions. These non-covalent forces, particularly hydrogen bonding and π-π stacking, are fundamental to the formation of its supramolecular structures. researchgate.net The interplay of these interactions dictates the packing of the molecules in the crystal lattice and can be influenced by external factors such as hydration. acs.org

Enzymatic processes can also influence the self-assembly of adenosine derivatives. For instance, the catalytic dephosphorylation of adenosine monophosphate can lead to the formation of supramolecular nanofibers and hydrogels. rsc.org Additionally, adenosine triphosphate (ATP) has been utilized as a building block for creating pH and enzyme-responsive supramolecular assemblies. rsc.org In some systems, cobalt-adenosine monophosphate can form a supramolecular hydrogel with pH-responsive nanozymatic activities. acs.org

Hydrogen bonds are the most prevalent intermolecular interactions in the crystals of adenylyl nucleotides, involving the adenine, ribose, and phosphate moieties. acs.org In the crystalline forms of α-AMP, a complex three-dimensional hydrogen-bonded network is established. researchgate.net These networks are crucial for the stability of the crystal structure. researchgate.net

Key hydrogen bonding motifs observed in adenosine monophosphate crystals include:

Nucleobase···Phosphate Interactions: These are consistently present in the acid form of nucleotide crystals. acs.org

Sugar···Phosphate/Sugar Interactions: The hydroxyl groups of the ribose sugar frequently form hydrogen bonds with phosphate groups or with other sugar moieties. acs.org

Adenine···Adenine Interactions: Self-complementary hydrogen bonding between adenine moieties is a recurrent motif. rsc.org

Water-Mediated Interactions: In hydrated crystalline forms, water molecules play a vital role in bridging different parts of the α-AMP molecule, contributing to the stability of the supramolecular framework through N–H···O, O–H···O, and O–H···N hydrogen bonds. acs.orgresearchgate.net

The specific arrangement of these hydrogen bonds can vary. For example, in the KTN domain of the Shewanella denitrificans Kef potassium efflux system, the phosphate groups of bound AMP molecules are part of a hydrogen bond network that spans the dimer interface. nih.gov

Table 1: Common Hydrogen Bonding Interactions in Adenosine Monophosphate Crystals

| Interaction Type | Participating Moieties | Significance |

|---|---|---|

| Nucleobase···Phosphate | Adenine and Phosphate | Consistently present in acid form crystals. acs.org |

| Phosphate···Phosphate | Phosphate groups | Contributes to crystal packing. acs.org |

| Sugar···Phosphate/Sugar | Ribose hydroxyls and Phosphate/Ribose | Common interaction motif. acs.org |

| Adenine···Adenine | Adenine bases | Recurrent self-complementary motif. rsc.org |

| Water-Mediated | AMP and Water molecules | Crucial for stability in hydrated forms. acs.orgresearchgate.net |

The removal of water from hydrated crystals of adenosine monophosphates can induce significant rearrangements in the crystal architecture. researchgate.netacs.org This process, often studied through single-crystal-to-single-crystal transformations, reveals the dynamic nature of the supramolecular assembly. acs.org

Dehydration can lead to:

Changes in Intermolecular Interactions: The loss of water molecules necessitates a reorganization of the hydrogen-bonding network. acs.org For instance, layers that were previously linked through water molecules may form new, more direct hydrogen bonds, such as adenine Hoogsteen edge···phosphate interactions. acs.org

Conformational Changes: The geometry of the nucleotide unit itself can be altered, affecting the conformation of the ribose ring and the relative positions of the adenine and phosphate groups. acs.org

Alteration of Stacking Interactions: The removal of water can also affect π-π stacking interactions between the adenine rings. acs.org

Studies on different isomers of AMP have shown that dehydration can lead to the formation of new polymorphic varieties, both hydrated and anhydrous. acs.org The specific structural changes depend on the initial hydrate (B1144303) form and the conditions of dehydration. researchgate.net For example, in one study, the dehydration of a monohydrate to an anhydrate form resulted in a significant shortening of the distance between the 6-membered ring centroid and an oxygen atom, indicating a strengthening of this interaction. acs.org These rearrangements highlight the crucial role of water molecules in dictating the crystal packing and stability of adenosine monophosphate hydrates. acs.orgresearchgate.net

Hydrogen Bonding Networks in Crystalline Forms

Theoretical and Computational Modeling of this compound Structure and Dynamics

Theoretical and computational methods provide powerful tools for investigating the structure, dynamics, and interactions of α-AMP at an atomic level of detail. These approaches complement experimental data and offer insights that are often difficult to obtain through experiments alone.

Quantum mechanical (QM) calculations are employed to accurately describe the electronic structure and energetics of α-AMP. These methods are particularly useful for studying chemical reactions and intermolecular interactions where electronic effects are paramount. ijfmr.com

Key applications of QM computations for α-AMP include:

Interaction Energies: QM methods can precisely calculate the energies of hydrogen bonds and other non-covalent interactions, helping to explain the stability of different crystalline forms and the effects of dehydration. ijfmr.comuzh.ch For instance, QM calculations have been used to explain the significant drop in affinity for an enzyme upon modification of AMP, attributing it to the loss of hydrogen bonds and electrostatic interactions. uzh.ch

Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectra, such as Raman and infrared spectroscopy, by assigning vibrational modes to specific molecular motions. researchgate.net

Reaction Mechanisms: QM and hybrid QM/Molecular Mechanics (QM/MM) methods are instrumental in elucidating the mechanisms of enzyme-catalyzed reactions involving AMP, such as phosphate transfer. nih.govacs.org These studies can map potential energy surfaces and identify transition states. nih.gov For example, QM/MM simulations have been used to study the conversion of ATP to cyclic AMP, revealing how protein conformational changes can lower the activation energy. acs.orgchemrxiv.org

Table 2: Applications of Quantum Mechanical Computations in α-AMP Research

| Application | Specific Focus | Key Insights |

|---|---|---|

| Interaction Energies | Hydrogen bonding, electrostatic interactions | Explains crystal stability and effects of molecular modifications. ijfmr.comuzh.ch |

| Spectroscopic Properties | Vibrational mode assignment (Raman, IR) | Aids in the interpretation of experimental spectra. researchgate.net |

| Reaction Mechanisms | Phosphate transfer, enzyme catalysis (QM/MM) | Elucidates reaction pathways and transition states. nih.govacs.org |

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of α-AMP and its interactions with its environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the dynamic nature of molecular structures and processes.

MD simulations have been applied to α-AMP systems to:

Study Conformational Dynamics: Simulations can explore the different conformations that α-AMP can adopt and the transitions between them. This is particularly important for understanding how α-AMP binds to proteins and how its conformation changes upon interaction. nih.gov

Investigate Binding Processes: MD simulations can model the process of α-AMP binding to a protein, revealing the pathway and the key interactions that stabilize the complex. nih.gov For instance, simulations have been used to study the binding of AMP to protein kinases, showing how the ligand induces conformational changes in the protein. nih.govresearchgate.net

Analyze Vibrational Energy Transfer: Classical dynamics procedures have been used to study how vibrational energy relaxes and distributes within the α-AMP molecule. researchgate.net These studies have shown that energy initially stored in the phosphate group can be efficiently transferred to the ribose moiety. researchgate.net

Simulate Supramolecular Assembly: All-atom MD simulations have been used to study the formation of pre-polymers of RNA nucleotides, including AMP, in the presence of mineral surfaces, providing insights into prebiotic chemistry. researchgate.net

Table 3: Applications of Molecular Dynamics Simulations in α-AMP Research

| Application | Specific Focus | Key Insights |

|---|---|---|

| Conformational Dynamics | Exploration of accessible conformations | Understanding ligand binding and induced fit. nih.gov |

| Binding Processes | Ligand-protein interactions | Reveals binding pathways and key stabilizing interactions. nih.govresearchgate.net |

| Vibrational Energy Transfer | Energy relaxation and distribution | Shows efficient energy transfer from phosphate to ribose. researchgate.net |

| Supramolecular Assembly | Formation of nucleotide pre-polymers | Provides insights into prebiotic chemistry. researchgate.net |

Synthesis Methodologies of Alpha Adenosine Monophosphate and Its Analogs

Historical Chemical Synthesis Approaches for Alpha-Adenosine

The initial chemical syntheses of α-adenosine, the precursor to α-adenosine monophosphate, were pivotal in establishing the foundation for the production of α-nucleosides. These early methods, while groundbreaking, often resulted in a mixture of anomers, requiring separation of the desired α-isomer.

Mercuri Procedure

One of the earliest successful methods for the synthesis of α-adenosine was the mercuri procedure. rsc.org In a key example of this approach, 5-O-benzoyl-D-ribofuranosyl bromide 2,3-cyclic carbonate was condensed with chloromercuri-6-benzamidopurine. rsc.orgnih.gov Following the removal of the protecting groups, this reaction yielded a mixture of β-adenosine and α-adenosine. rsc.org The α-anomer was obtained in a 24% yield, while the β-anomer was produced at a 15% yield. rsc.orgnih.gov A similar mercuri procedure was also employed for the synthesis of α-deoxyadenosine, where 2-deoxy-3,5-di-O-p-nitrobenzoyl-D-ribosyl chloride was condensed with chloromercuri-6-benzamidopurine, resulting in a 19% yield of the α-anomer. rsc.org However, a significant drawback of this method is the potential for mercury ion contamination, which can interfere with the biological functions of the synthesized nucleosides. nih.gov

| Starting Materials | Product(s) | Yield (%) | Reference |

| 5-O-benzoyl-D-ribofuranosyl bromide 2,3-cyclic carbonate, Chloromercuri-6-benzamidopurine | α-Adenosine | 24 | rsc.orgnih.gov |

| β-Adenosine | 15 | rsc.orgnih.gov | |

| 2-deoxy-3,5-di-O-p-nitrobenzoyl-D-ribosyl chloride, Chloromercuri-6-benzamidopurine | α-Deoxyadenosine | 19 | rsc.org |

| β-Deoxyadenosine | 10 | rsc.org |

Phenyl Polyphosphate Method

As an alternative to the mercuri procedure, the phenyl polyphosphate method was developed. In 1967, Schramm and colleagues reported a direct synthesis of adenosine (B11128) anomers by heating a mixture of ribose, adenine (B156593), and phenyl polyphosphate at 100°C for a brief period of 3 minutes. rsc.org This reaction, conducted in the presence of protons from concentrated HCl, produced a mixture of β-adenosine and its α-anomer with a total yield of 20%. rsc.org A notable advantage of this method is its simplicity and speed, as it utilizes unprotected ribose and nucleobases, thereby circumventing the need for intermediate protection and deprotection steps. rsc.org

| Reactants | Conditions | Product | Total Yield (%) | Reference |

| Ribose, Adenine, Phenyl Polyphosphate, HCl | 100°C, 3 min | α/β-Adenosine Mixture | 20 | rsc.org |

Stereoselective Synthesis Techniques for Alpha-Nucleosides

The challenge of separating anomers from historical methods spurred the development of stereoselective synthesis techniques to preferentially form the α-glycosidic bond.

One such method involves the use of N-bromosuccinimide (NBS) to promote the coupling of thioglycosides with silylated nucleobases. jst.go.jp The reaction of 3,5-di-O-triisopropylsilyl-2-deoxy-1-thio-D-ribofuranoside, for instance, proceeds in an α-anomer-selective manner to yield 2'-deoxy-α-ribonucleosides. jst.go.jp The proposed mechanism involves an SN2-type attack of the nucleobase on an intimate ion pair intermediate, which is sterically favored to produce the α-anomer. jst.go.jp

Another approach utilizes acyclic epoxy aldehydes as starting materials. oup.com The reaction of these aldehydes with stannous salts of nucleoside bases, activated by stannous bromide, allows for the preparation of 2'-deoxy-α-Dl-ribonucleosides and α-l-lyxonucleosides. oup.com

Furthermore, stereoselective synthesis of C-4'-aminouridines, which are uracil (B121893) C-4-amino-D-ribonucleosides, has been achieved starting from L-glutamic acid. rsc.org The synthesis of α-C-4'-aminouridine is accomplished through the cyclization of a key intermediate with trifluoroacetic acid, followed by reduction with NaBH₃CN. rsc.org

Synthesis of Alpha-Phosphate Modified Adenosine Nucleotides (e.g., AMPαS)

Modifications at the α-phosphate position of adenosine nucleotides, such as the introduction of a sulfur atom to create adenosine-5'-O-phosphorothioate (AMPαS), are of significant interest for studying enzyme mechanisms and developing nuclease-resistant oligonucleotides.

Enzymatic methods provide a route to synthesize diastereomers of AMPαS. For example, lysyl-tRNA synthetase from Escherichia coli and Ap4A phosphorylase from Saccharomyces cerevisiae have been utilized for this purpose.

Chemical synthesis offers a more scalable production of these analogs. The H-phosphonothioate approach is a common chemical method. This involves the condensation of a nucleoside with a phosphonothioate reagent followed by sulfurization to create the phosphorothioate (B77711) linkage. For instance, the polymerization of adenosine 5'-O-(1-thiotriphosphate) (ATPαS) can produce phosphorothioate-linked oligonucleotides.

Synthetic Analogs of Alpha-Adenosine Monophosphate

The synthesis of analogs of α-adenosine monophosphate with modifications in the phosphate (B84403) moiety has led to the development of compounds with unique biological properties.

Alpha-Methylene Adenosine Monophosphate (α-Me-AMP)

A notable analog is one where the 5'-oxygen atom of the phosphate group is replaced by a methylene (B1212753) (CH₂) group. tandfonline.com The synthesis of a methylene analog of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide monophosphate (ZMP), a biosynthetic precursor to AMP, has been reported starting from inosine (B1671953). tandfonline.com This multi-step synthesis involves the Moffatt oxidation of a protected inosine derivative, followed by a Wittig reaction to introduce the phosphonic acid moiety. tandfonline.com Subsequent reduction and deprotection steps yield the final methylene-substituted analog. tandfonline.com This synthetic strategy demonstrates a viable route to α-methylene adenosine monophosphate analogs.

Other Alpha-Nucleotide Analogs for Research Applications

Beyond this compound, a diverse array of alpha-nucleotide analogs have been synthesized to serve as specialized tools in biochemical and molecular biology research. These analogs, featuring the unnatural alpha-anomeric configuration, possess unique stereochemical properties that make them valuable for probing enzymatic mechanisms, developing nuclease-resistant oligonucleotides, and studying nucleic acid structures. Their synthesis often requires specialized chemical or enzymatic strategies to control the stereochemistry at the anomeric center (C1') and to introduce desired modifications at the phosphate group or the nucleobase.

A primary strategy for creating these research tools is the solid-phase synthesis of alpha-anomeric oligodeoxyribonucleotides. This method relies on the use of alpha-nucleoside phosphoramidites and corresponding alpha-nucleoside derivatized solid supports. nih.gov This approach allows for the efficient and rapid assembly of custom DNA sequences of up to 20 alpha-deoxynucleotide units in length. nih.gov The resulting alpha-oligonucleotides have been instrumental in studying DNA structure and function. For instance, α-anomeric 2'-deoxynucleosides (αdN), which can be formed in DNA by ionizing radiation under anoxic conditions, are substrates for endonuclease IV-type AP endonucleases, a key finding in understanding DNA repair pathways. acs.orgwindows.net

Enzymatic methods provide an alternative and highly specific route to synthesizing certain alpha-nucleotide analogs, particularly radiolabeled versions. A simplified, one-vessel enzymatic synthesis has been developed for producing [alpha-32P]ribo- and deoxyribonucleoside triphosphates. nih.govoup.com This method achieves high radiochemical purity (>97%) and yields of 50–70%. nih.govoup.com The process involves a series of enzymatic reactions, starting with the synthesis of [gamma-32P]ATP, followed by phosphorylation steps using enzymes like T4 polynucleotide kinase, hexokinase, nuclease P-1, pyruvate (B1213749) kinase, and nucleoside monophosphate kinase to ultimately yield the desired [alpha-32P]nucleoside triphosphate. nih.govoup.com These radiolabeled analogs are indispensable for a wide range of molecular biology assays.

Modification of the alpha-phosphate group is another critical area of analog synthesis, yielding compounds with enhanced stability or specific functionalities. mdpi.com These include:

Nucleoside 5′-(α-P-thio)triphosphates (NTPαS) : These are common analogs where a non-bridging oxygen atom in the alpha-phosphate is replaced by sulfur. They are readily incorporated into nucleic acids by DNA and RNA polymerases and confer resistance to nucleases. mdpi.com

Nucleoside 5′-(α-P-borano)triphosphates (NTPαB) : Featuring a borane (B79455) group (BH3) on the alpha-phosphate, these analogs are also good substrates for polymerases and increase nuclease resistance. mdpi.com

Nucleoside 5′-(α-P-alkyl)triphosphates : The synthesis of these compounds involves the activation of a nucleoside 5′-O-(alkyl)phosphonate, for example, using diphenyl phosphorochloridate, followed by the addition of pyrophosphate. mdpi.com

The synthesis of various alpha-nucleosides, the core components of these analogs, has been achieved through several chemical methods, including the fusion reaction and Vorbrüggen glycosylation. rsc.org For example, the first synthesis of α-deoxyadenosine involved fusing 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose with 2,6-dichloropurine, followed by treatment with methanolic ammonia (B1221849) and dehalogenation. rsc.org Similarly, α-deoxycytidine has been synthesized by condensing 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribosyl chloride with mercuri-N-acetylcytosine. rsc.org

More complex analogs, such as cyclic dinucleotides containing alpha-anomeric linkages, have also been developed for specific research applications. For instance, novel cyclic adenosine-inosine monophosphate (cAIMP) analogs have been synthesized to investigate the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate immunity. sci-hub.se The synthesis of these complex molecules involves multi-step procedures including the protection of hydroxyl groups, condensation of phosphoramidites with nucleoside alcohols, cyclization, and finally, deprotection to yield the target cyclic dinucleotide. sci-hub.se

The table below summarizes various alpha-nucleotide analogs and their applications in research.

| Analog Type | Key Structural Feature | Synthesis Approach | Research Application |

| α-Oligodeoxyribonucleotides | Chain of α-anomeric deoxynucleotides | Solid-phase phosphoramidite (B1245037) chemistry nih.gov | Studying DNA structure, DNA repair mechanisms, and as antisense agents. nih.govacs.org |

| [α-³²P]Nucleoside Triphosphates | ³²P isotope on the alpha-phosphate | Multi-enzyme, one-pot synthesis nih.govoup.com | Tracers in biochemical assays, studying enzyme kinetics, and nucleic acid labeling. nih.govoup.com |

| Nucleoside 5'-(α-P-thio)triphosphates | Sulfur atom replaces an oxygen on the α-phosphate | Chemical synthesis involving phosphorothioate activation mdpi.com | Probing enzyme mechanisms (e.g., polymerases), creating nuclease-resistant RNA/DNA. mdpi.com |

| Nucleoside 5'-(α-P-borano)triphosphates | Borane group (BH3) on the α-phosphate | Chemical synthesis mdpi.com | Substrates for polymerases, generating nuclease-resistant nucleic acids. mdpi.com |

| Cyclic α-Nucleotide Analogs (e.g., cAIMP) | Cyclic structure with at least one α-anomeric linkage | Multi-step chemical synthesis and cyclization sci-hub.se | Investigating innate immunity pathways, specifically STING activation. sci-hub.se |

| α-Anomeric 2'-deoxynucleosides (αdN) | Single α-anomer within a DNA strand | Formed by ionizing radiation; synthesized for study | Studying the repair of radiation-induced DNA damage by enzymes like endonuclease IV. acs.org |

Enzymatic and Biochemical Interactions of Alpha Adenosine Monophosphate

Interaction with Nucleotide Metabolizing Enzymes

The unique stereochemistry of the glycosidic bond in α-AMP dictates its recognition and processing by various enzymes involved in nucleotide metabolism.

Adenylate Kinase System Dynamics with Alpha-Anomers

Adenylate kinase (AK) is a critical enzyme for cellular energy homeostasis, catalyzing the reversible reaction ATP + AMP ⇌ 2 ADP. The binding of its substrates, ATP and AMP, induces significant conformational changes, a classic example of an induced-fit mechanism. researchgate.net Structural studies reveal that the enzyme consists of a central CORE domain and two mobile domains, the ATP-binding (LID) and AMP-binding (NMP) domains. nih.gov

The binding of the AMP substrate initiates the first step of a two-step conformational change. This initial binding event involves a significant movement of the AMP-binding domain, with shifts in the alpha-carbon positions of up to 8.2 Å. researchgate.net Following this, the binding of ATP triggers a second, even larger conformational change, involving further movement of the AMP-binding domain and a dramatic closure of the ATP-binding LID domain, which can shift by as much as 32.3 Å. researchgate.net These sequential movements enclose the substrates within the active site, creating the necessary environment for phosphoryl transfer. researchgate.netdrugbank.com Large-scale motion simulations and solution X-ray scattering have confirmed these substantial functional dynamics in the adenylate kinase solution ensemble.

Alpha-Adenosine Monophosphate as a Substrate or Inhibitor of Specific Enzymes

While the beta-anomer of AMP is the canonical substrate in most pathways, α-AMP and its analogs can serve as substrates or inhibitors for specific enzymes. For instance, adenosine (B11128) 5'-phosphorothioate (AMPαS), an analog with a sulfur substitution on the alpha-phosphate, can act as a substrate, competitive inhibitor, or regulator for various enzymes that normally interact with AMP. nih.gov The specific role of α-AMP depends on the unique architecture of the enzyme's active site. Enzymes such as AMP-thymidine kinase and 5'-nucleotidase can utilize AMP as a substrate. science.gov In contrast, for some enzymes, the alpha-anomeric configuration prevents proper alignment for catalysis, leading to competitive inhibition. For example, in studies of cyclin-dependent kinase 5 (cdk5/p25), the substrate analog AMP was shown to be an inhibitor. tandfonline.com

Furthermore, α-AMP is a key allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. researchgate.netresearchgate.net Its binding to the γ-subunit of AMPK induces conformational changes that activate the kinase. researchgate.net

Role of Alpha-Methylene Adenosine Monophosphate as an Adenosine Deaminase Inhibitor

Adenosine deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. drugbank.comrndsystems.com Research into inhibitors of purine pathway enzymes has extensively utilized nucleotide analogs with modified phosphate (B84403) linkages.

A prominent example is adenosine 5'-(α,β-methylene)diphosphate (AOPCP), a related analog that contains a methylene (B1212753) bridge. This compound is a potent competitive inhibitor of ecto-5'-nucleotidase (CD73), the enzyme that hydrolyzes extracellular AMP to adenosine. wikipedia.orgmedchemexpress.com By blocking CD73, AOPCP and its derivatives prevent the production of adenosine. wikipedia.org However, the available scientific literature does not provide significant direct evidence for alpha-methylene adenosine monophosphate itself acting as a specific inhibitor of adenosine deaminase (ADA). The substrate specificity of ADA is primarily directed towards adenosine nucleosides, and inhibition studies have largely focused on transition-state analogs like coformycin (B1669288) or deoxycoformycin. drugbank.com

This compound Nucleosidase Activity

In many prokaryotes, the regulation of AMP levels involves AMP nucleosidase (Amn), an enzyme that catalyzes the hydrolysis of the N-glycosidic bond of AMP to yield adenine (B156593) and ribose 5-phosphate. sigmaaldrich.com This pathway is distinct from the deamination route found in eukaryotes.

Kinetic studies of AMP nucleosidase from Klebsiella pneumoniae have determined its catalytic efficiency. The enzyme's activity is allosterically activated by ATP. sigmaaldrich.com Kinetic isotope effect studies on the hydrolysis of AMP catalyzed by AMP nucleosidase suggest that the reaction proceeds through a transition state with significant oxocarbonium ion character, indicating that the cleavage of the glycosidic bond is a key rate-determining step.

| Kinetic Parameter | Value | Reference |

|---|---|---|

| Km (AMP) | 0.14 ± 0.02 mM | |

| kcat | 15.2 ± 0.5 s-1 | |

| kcat/Km | 1.1 x 105 M-1s-1 |

Allosteric Regulation and Conformational Shifts Induced by this compound

This compound is a critical allosteric regulator, most notably of AMP-activated protein kinase (AMPK). researchgate.net AMPK acts as a cellular energy sensor, being activated by rising AMP levels (and thus a low ATP:AMP ratio). researchgate.net The binding of AMP to the gamma subunit of the AMPK heterotrimer induces a significant conformational shift in the enzyme complex. researchgate.netwikipedia.org

This allosteric regulation involves several mechanisms:

Direct Activation: AMP binding causes a direct allosteric activation of the kinase.

Promotion of Phosphorylation: The conformational change induced by AMP binding facilitates the phosphorylation of a key threonine residue (Thr172) in the alpha subunit by upstream kinases like LKB1.

Inhibition of Dephosphorylation: The AMP-bound conformation protects the activated kinase from being dephosphorylated and inactivated by protein phosphatases such as protein phosphatase 2C alpha (PP2Cα).

These combined effects make the AMPK system highly sensitive to changes in the cellular AMP concentration, allowing it to function as a switch that shifts metabolism from anabolic (ATP-consuming) to catabolic (ATP-producing) pathways. wikipedia.org

This compound Analogs in Enzyme Active Site Probing and Mechanism Studies

Analogs of α-AMP, where the phosphate group or other moieties are chemically modified, are invaluable tools for studying enzyme mechanisms and probing the structure of active sites. medchemexpress.com These analogs can act as non-hydrolyzable mimics of the natural substrate, allowing researchers to trap and study enzyme-substrate complexes.

Examples of such analogs and their applications include:

Adenosine 5'-(α-thio)monophosphate (AMPαS): This analog, with a sulfur atom replacing a non-bridging oxygen on the α-phosphate, is used to study enzymes that interact with AMP. nih.gov Its resistance to hydrolysis and altered electronic properties help in elucidating reaction mechanisms.

Adenosine 5'-(α,β-methylene)diphosphate (AOPCP): As mentioned, this compound is a potent inhibitor of ecto-5'-nucleotidase and is used to probe the active site of this enzyme and its role in adenosine signaling. wikipedia.orgmedchemexpress.com

[α-³²P]8N₃ADP and [β-³²P]2N₃ADP: These photoactive azido-analogs of ADP, which contains the AMP core, have been used to identify the ADP regulatory binding site on glutamate (B1630785) dehydrogenase through photoaffinity labeling.

Adenosine 5′-O-[S-(4-hydroxy-2,3-dioxobutyl)]-thiophosphate (AMPS-HDB): This reactive derivative, which mimics the pyrophosphate region of NAD⁺, has been used as an affinity label to identify and characterize critical arginine residues within the nucleotide-binding site of formate (B1220265) dehydrogenase.

By observing how these analogs bind and affect enzyme activity, scientists can deduce the specific interactions and conformational changes required for catalysis. medchemexpress.com

| Analog | Enzyme/System Studied | Application | Reference |

|---|---|---|---|

| Adenosine 5'-(α-thio)monophosphate (AMPαS) | AMP-interacting enzymes | Substrate, competitive inhibitor, or regulator for mechanistic studies. | nih.gov |

| Adenosine 5'-(α,β-methylene)diphosphate (AOPCP) | ecto-5'-nucleotidase (CD73) | Potent competitive inhibitor for active site probing. | wikipedia.orgmedchemexpress.com |

| [α-³²P]8N₃ADP | Glutamate Dehydrogenase | Photoaffinity label to identify regulatory binding domains. | |

| AMPS-HDB | Formate Dehydrogenase | Affinity label for probing critical arginyl residues in nucleotide-binding sites. |

Cellular and Molecular Functions Implicated in Alpha Adenosine Monophosphate Research Models

Regulation of Energy Homeostasis via AMP-Activated Protein Kinase (AMPK) Pathway

Alpha-adenosine monophosphate is a primary regulator of cellular energy balance through its activation of AMP-activated protein kinase (AMPK). wikipedia.orgbiologists.com AMPK is a highly conserved serine/threonine kinase that functions as a metabolic master switch, sensing cellular energy status and orchestrating responses to maintain energy homeostasis. nih.govnih.govportlandpress.com When cellular energy levels are low, indicated by an increased AMP:ATP ratio, AMPK is activated. biologists.comnih.gov This activation triggers a cascade of events that shifts the cell from anabolic (energy-consuming) pathways to catabolic (energy-producing) pathways. biologists.compsu.edutaylorandfrancis.com

AMPK's role extends beyond the individual cell to regulate whole-body energy homeostasis, influencing processes like food intake and energy expenditure. biologists.com The dysregulation of the AMPK signaling pathway has been implicated in various metabolic diseases, including type 2 diabetes and obesity. nih.gov

AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. portlandpress.comsigmaaldrich.cnahajournals.org In mammals, each of these subunits has multiple isoforms (α1, α2; β1, β2; γ1, γ2, γ3), giving rise to 12 possible distinct AMPK complexes. portlandpress.comphysiology.org This diversity in subunit composition allows for tissue-specific expression and function. portlandpress.com

The α subunits (α1 and α2) contain the kinase domain, which is responsible for phosphorylating downstream target proteins. sigmaaldrich.cn The α2 isoform is particularly sensitive to phosphorylation in response to increased AMP levels. ahajournals.org While both α1 and α2 are expressed in the heart, studies have shown that the α2 isoform plays a more significant role in the detrimental response to ischemic conditions in the brain. ahajournals.orgahajournals.org

The β subunits (β1 and β2) act as scaffolding proteins and contain a glycogen-binding domain, which allows AMPK to associate with glycogen (B147801) particles. taylorandfrancis.comportlandpress.comsigmaaldrich.cn This association is thought to inhibit kinase activity when glycogen stores are plentiful. taylorandfrancis.com The β1 isoform is found in a fraction of AMPK complexes in the liver but is not detectable in skeletal muscle, where the α2β2γ1 isoform is predominant. nih.gov

The γ subunits (γ1, γ2, and γ3) are the primary sensors of cellular energy status. They contain four cystathionine-β-synthase (CBS) domains that create two binding sites for adenine (B156593) nucleotides (AMP, ADP, and ATP). sigmaaldrich.cnwikipedia.org The binding of AMP and ADP to these sites is competitive with ATP. wikipedia.org The γ-subunits exhibit tissue-specific expression patterns; for example, γ2 is predominantly found in the heart, while γ3 is almost exclusively expressed in glycolytic skeletal muscle. portlandpress.comphysiology.org

Table 1: AMPK Subunit Isoforms and their Characteristics

| Subunit | Isoforms | Key Features | Primary Tissue Expression |

|---|---|---|---|

| α (Catalytic) | α1, α2 | Contains the kinase domain responsible for phosphorylation. sigmaaldrich.cn α2 is highly sensitive to AMP. ahajournals.org | α1 and α2 are widely expressed, with α2 being prominent in skeletal muscle and heart. portlandpress.comahajournals.org |

| β (Regulatory) | β1, β2 | Scaffolding protein with a glycogen-binding domain. taylorandfrancis.comsigmaaldrich.cn | β1 is present in the liver; β2 is predominant in skeletal muscle. portlandpress.comnih.gov |

| γ (Regulatory) | γ1, γ2, γ3 | Senses cellular energy status via adenine nucleotide binding sites. sigmaaldrich.cnwikipedia.org | γ1 is widely expressed. portlandpress.com γ2 is mainly in the heart. portlandpress.com γ3 is almost exclusive to skeletal muscle. portlandpress.comphysiology.org |

The activation of AMPK is a multi-step process that involves upstream kinases. The primary mechanism of activation is the phosphorylation of a critical threonine residue (Thr172) within the activation loop of the α-subunit. nih.govportlandpress.com This phosphorylation is carried out by several upstream kinases, with Liver Kinase B1 (LKB1), Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ), and Transforming Growth Factor-β-activated Kinase 1 (TAK1) being the most well-characterized. nih.govpsu.eduresearchgate.net

LKB1: This tumor suppressor kinase is considered the major upstream kinase for AMPK in most cell types. psu.eduresearchgate.net LKB1-mediated phosphorylation of AMPK is triggered by an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress. researchgate.net

CaMKKβ: This kinase activates AMPK in response to an increase in intracellular calcium levels. psu.eduresearchgate.net This pathway is independent of changes in the AMP:ATP ratio and allows AMPK to be regulated by calcium signaling events. wikipedia.org

TAK1: This kinase has also been identified as a direct upstream kinase of AMPK, although the precise mechanisms of its activation are still being investigated. psu.eduresearchgate.net

The binding of AMP to the γ-subunit of AMPK not only allosterically activates the enzyme but also makes it a more favorable substrate for phosphorylation by LKB1 and protects it from dephosphorylation. psu.eduahajournals.org

The activation of AMPK by α-AMP is a sophisticated process involving both allosteric regulation and covalent modification. ahajournals.org An increase in the cellular AMP:ATP ratio is the primary signal for AMPK activation. biologists.comahajournals.org This ratio is amplified by the enzyme adenylate kinase, which catalyzes the reaction 2 ADP ↔ ATP + AMP. biologists.com

There are three main mechanisms by which an elevated AMP:ATP ratio leads to AMPK activation:

Allosteric Activation: The binding of AMP to the γ-subunit induces a conformational change in the AMPK complex, leading to a direct, albeit modest, allosteric activation of the kinase. wikipedia.orgahajournals.org

Promotion of Phosphorylation: The binding of AMP makes the Thr172 residue on the α-subunit a more accessible and attractive substrate for upstream kinases like LKB1. psu.edutaylorandfrancis.comahajournals.org

Inhibition of Dephosphorylation: The binding of AMP to the γ-subunit protects the phosphorylated Thr172 residue from being dephosphorylated by protein phosphatases, thus prolonging the active state of AMPK. psu.eduahajournals.org

In some contexts, such as in striated muscle, the ratio of phosphocreatine (B42189) to creatine (B1669601) can also influence AMPK activity, either directly or by altering the AMP/ATP ratio. ahajournals.org

Once activated, AMPK phosphorylates a multitude of downstream target proteins, leading to a coordinated metabolic response that aims to restore cellular energy balance. biologists.comnih.gov In general, AMPK activation stimulates catabolic pathways that generate ATP while simultaneously inhibiting anabolic pathways that consume ATP. biologists.compsu.edu

Key metabolic pathways modulated by AMPK include:

Fatty Acid Metabolism: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.govnih.gov This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation in the mitochondria. nih.gov AMPK also inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.gov

Glucose Metabolism: AMPK activation promotes glucose uptake in tissues like skeletal muscle by stimulating the translocation of the glucose transporter GLUT4 to the plasma membrane. biologists.com It also enhances glycolysis to increase ATP production. biologists.com In the liver, AMPK activation suppresses glucose production (gluconeogenesis). nih.gov

Mitochondrial Biogenesis: AMPK can promote the formation of new mitochondria, the powerhouses of the cell, to enhance the capacity for ATP production through oxidative phosphorylation. nih.gov

Autophagy and Mitophagy: Under conditions of nutrient starvation, AMPK can initiate autophagy, a process where the cell degrades its own components to recycle nutrients and generate energy. frontiersin.org Mitophagy, the specific autophagic removal of damaged mitochondria, is also regulated by AMPK to maintain mitochondrial quality control. frontiersin.org

Protein Synthesis: AMPK inhibits protein synthesis, a highly energy-intensive process, primarily by suppressing the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. nih.govnih.gov

| Autophagy | ULK1 | Stimulation |

This compound-mediated Activation Mechanisms of AMPK

Involvement in RNA Synthesis and Related Molecular Processes

This compound is a fundamental building block for the synthesis of ribonucleic acid (RNA). wikipedia.orggenscript.com During the process of transcription, AMP, in its triphosphate form (ATP), is incorporated into the growing RNA chain by RNA polymerase enzymes. genscript.com The breakdown of existing RNA molecules also yields nucleoside monophosphates, including AMP. wikipedia.org

Beyond its role as a monomeric unit, the broader family of alpha-anomeric nucleosides, to which α-AMP belongs, has been a subject of interest in chemical biology. rsc.org While the β-anomers are the naturally occurring forms in canonical DNA and RNA, synthetic α-nucleosides have been created and studied for their unique properties. rsc.orgresearchgate.net For instance, α-d-2′-deoxyribonucleosides can be formed as a result of γ-irradiation of DNA. researchgate.net The synthesis of α-adenosine was first reported in 1958. rsc.org These non-natural anomers are valuable tools for probing the structural and functional requirements of nucleic acid interactions.

Signaling Pathway Modulation by Cyclic Adenosine (B11128) Monophosphate (cAMP) and related Alpha-Anomers

This compound is the precursor for the synthesis of the important second messenger molecule, cyclic adenosine monophosphate (cAMP). pressbooks.pub The enzyme adenylyl cyclase converts ATP into cAMP by removing two phosphate (B84403) groups and forming a cyclic phosphodiester bond. pressbooks.pubcreative-proteomics.com cAMP signaling is a ubiquitous mechanism for intracellular signal transduction, mediating the effects of numerous hormones and neurotransmitters that cannot cross the cell membrane. wikipedia.orgjapsonline.com

The cAMP signaling pathway is initiated when an extracellular ligand binds to a G protein-coupled receptor (GPCR). creative-proteomics.com This activates an associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP. creative-proteomics.commdpi.com The primary intracellular effector of cAMP is protein kinase A (PKA). wikipedia.orgmdpi.com The binding of cAMP to the regulatory subunits of PKA causes the release and activation of the catalytic subunits. wikipedia.org These active subunits then phosphorylate a variety of substrate proteins, leading to changes in enzyme activity, ion channel function, and gene expression. wikipedia.org

In addition to PKA, cAMP can also directly activate other signaling proteins, such as the exchange protein activated by cAMP (Epac). creative-proteomics.comnih.gov The specificity of cAMP signaling is maintained, in part, by A-kinase-anchoring proteins (AKAPs), which localize PKA to specific subcellular compartments. mdpi.com The cAMP signal is terminated by the action of phosphodiesterases, which hydrolyze cAMP back to AMP. pressbooks.pub

Interestingly, research has also explored the direct signaling roles of AMP itself and its analogs. One study found that AMP and a non-hydrolyzable analog can directly activate the adenosine A1 receptor (A1R), an effect that was not dependent on its conversion to adenosine. nih.gov This suggests that α-AMP may have signaling functions that are independent of its role as an AMPK activator or a precursor to cAMP. Furthermore, other cyclic dinucleotides, such as cyclic di-AMP, serve as second messengers in bacteria and archaea, highlighting the evolutionary conservation of nucleotide-based signaling. wikipedia.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-aminoimidazole-4-carboxamide riboside (AICAR) |

| Acetyl-CoA Carboxylase (ACC) |

| Adenosine |

| Adenosine diphosphate (B83284) (ADP) |

| Adenosine triphosphate (ATP) |

| This compound (α-AMP) |

| Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ) |

| Carnitine palmitoyltransferase 1 (CPT1) |

| Creatine |

| Cyclic adenosine monophosphate (cAMP) |

| Cyclic di-AMP |

| Deoxyadenosine (B7792050) 5'-monophosphonate (ACP) |

| Glucose transporter 4 (GLUT4) |

| HMG-CoA reductase |

| Liver Kinase B1 (LKB1) |

| Malonyl-CoA |

| Phosphocreatine |

| Phosphofructokinase-2 |

| Phosphorylated AICAriboside (ZMP) |

| Protein Kinase A (PKA) |

| RNA |

| Transforming Growth Factor-β-activated Kinase 1 (TAK1) |

Adenylate Cyclase and Phosphodiesterase Regulation

The intracellular concentration of cyclic adenosine monophosphate (cAMP) is meticulously controlled by the opposing actions of two key enzyme families: adenylyl cyclases (AC) and cyclic nucleotide phosphodiesterases (PDEs). nih.gov Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP, a process initiated by extracellular signals binding to G-protein-coupled receptors (GPCRs). creative-proteomics.com This binding activates the G-protein complex, leading to the dissociation of the GTP-bound α-subunit, which then stimulates adenylyl cyclase to produce cAMP. creative-proteomics.com Conversely, phosphodiesterases are responsible for the degradation of cAMP into adenosine monophosphate (AMP), thereby terminating the signal. creative-proteomics.com The balance between AC and PDE activities determines the duration and magnitude of cAMP signaling. nih.gov

Different isoforms of both adenylyl cyclase and phosphodiesterases exist, exhibiting distinct tissue distributions and regulatory mechanisms, which allows for cell-type and stimulus-specific responses. nih.gov For instance, in rat and human glomerulosa cells, studies have shown the involvement of specific PDE isoforms, such as PDE2, in regulating ACTH-induced cAMP accumulation. oup.com Hormonal signals can also modulate PDE activity; for example, agents that increase cAMP can lead to a rapid increase in PDE3 activity. oup.com This intricate regulation ensures that cAMP levels are finely tuned to meet the specific physiological needs of the cell. creative-proteomics.com

Cyclic AMP-Dependent Protein Kinase (PKA) Activation

A primary downstream effector of cAMP in eukaryotic cells is cAMP-dependent protein kinase (PKA). wikipedia.org In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. researchgate.net The regulatory subunits block the catalytic activity of the C subunits. wikipedia.org The binding of cAMP to specific sites on the regulatory subunits induces a conformational change, causing them to dissociate from the catalytic subunits. wikipedia.orgresearchgate.net This dissociation liberates the C subunits, which then become active and phosphorylate a multitude of substrate proteins on their serine and threonine residues. wikipedia.orgresearchgate.net

The activation of PKA triggers a cascade of phosphorylation events that regulate numerous cellular processes, including metabolism, gene transcription, and cell growth. japsonline.com For example, PKA can phosphorylate metabolic enzymes like glycogen synthase and phosphorylase kinase, thereby regulating glycogen metabolism. nih.gov Furthermore, PKA can translocate to the nucleus and phosphorylate transcription factors such as the cAMP-response element-binding protein (CREB), which in turn modulates gene expression. nih.govresearchgate.net The activity of PKA is not always a simple monotonic function of cAMP levels; research has shown that in some cellular contexts, PKA activity can exhibit a biphasic response to increasing cAMP concentrations. biorxiv.org

Interplay with Other Signaling Cascades (e.g., Wnt, TGFβ, mTOR)

The cAMP/PKA signaling pathway does not operate in isolation but engages in extensive crosstalk with other major signaling cascades, creating a complex network that integrates various cellular signals.

Wnt Signaling: The Wnt signaling pathway, crucial for development and tissue homeostasis, can be modulated by cAMP/PKA signaling. Some Wnt proteins can activate G proteins and adenylyl cyclase, leading to an increase in cAMP levels and subsequent PKA activation. wjgnet.com This can influence the canonical Wnt pathway by affecting the stability of β-catenin, a key transcriptional co-activator. wjgnet.comnih.gov Additionally, the Wnt pathway can interact with the mTOR pathway, which is also influenced by cAMP signaling. wjgnet.com

TGFβ Signaling: The transforming growth factor-beta (TGFβ) signaling pathway, which regulates cell growth, differentiation, and extracellular matrix production, is also interconnected with cAMP signaling. Research indicates that adenosine, acting through its receptors, can modulate TGFβ-induced responses in a PKA-dependent manner. nih.govplos.org For instance, activation of the A2A/A2B adenosine receptors can diminish TGFβ-induced effects on fibroblasts. nih.gov Conversely, activated components of the TGFβ pathway, like the Smad3/Smad4 complex, have been reported to directly interact with and activate PKA, independent of cAMP concentration changes. nih.gov

mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. AMP-activated protein kinase (AMPK), a key energy sensor often activated by increases in the AMP/ATP ratio, is a negative regulator of mTOR signaling. oup.com AMPK can inhibit the mTORC1 complex through phosphorylation of TSC2 and raptor. nih.govaai.org Given that cAMP can influence AMPK activity, there is an indirect link between cAMP and mTOR signaling. For example, in skeletal muscle, activation of AMPK can repress insulin-induced phosphorylation of mTOR. oup.com This interplay allows cells to coordinate their metabolic state with growth and proliferation signals. frontiersin.org

Role in Redox Homeostasis Regulation (via AMPK)

AMP-activated protein kinase (AMPK) functions as a critical sensor and modulator of cellular redox homeostasis. mednexus.orgencyclopedia.pub It can be activated by low levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are byproducts of normal metabolism and can be elevated under conditions of oxidative stress. mednexus.org Once activated, AMPK initiates a feedback loop to suppress oxidant stress. mednexus.org This is achieved through multiple mechanisms, including the downregulation of ROS-producing enzymes like NADPH oxidase (NOX) and the promotion of antioxidant enzyme expression. mednexus.orgresearchgate.net

In endothelial cells, for example, AMPK's role as a redox sensor is vital for maintaining normal function. mednexus.org It can be activated by various stimuli, including oxidants, and its activation helps to counteract endothelial dysfunction caused by high levels of oxidative stress, such as in diabetes. mednexus.org AMPK can also regulate mitochondrial function, a major source of cellular ROS. It promotes mitochondrial biogenesis and upregulates uncoupling proteins, which can reduce the production of mitochondrial ROS. researchgate.net Therefore, through its multifaceted regulation of oxidant production and antioxidant defenses, AMPK plays a pivotal role in maintaining the delicate balance of redox homeostasis within the cell. researchgate.netaccscience.com

Functions in Specific Biological Systems and Research Models

The functions of this compound and its related signaling pathways have been investigated in various biological systems and research models, revealing their diverse physiological roles.

Skeletal Muscle Metabolism: In skeletal muscle, AMPK is a master regulator of energy metabolism, particularly during exercise. mrc.ac.ukresearchgate.net An increase in the AMP/ATP ratio during muscle contraction activates AMPK. researchgate.netoup.com Activated AMPK then stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic, ATP-consuming processes. mrc.ac.ukoup.com This ensures that the energy supply meets the demands of the working muscle. oup.com Research has shown that AMPK activation is crucial for both the acute metabolic response to exercise and the long-term adaptations to endurance training. mrc.ac.uk

Endothelial Cell Function: In the vascular endothelium, both cAMP and AMPK signaling are critical for maintaining barrier function and vascular homeostasis. Neutrophil-derived 5'-AMP can be converted to adenosine by endothelial CD73, which then activates A2B adenosine receptors, increases intracellular cAMP, and enhances endothelial barrier function. nih.gov AMPK, particularly the AMPKα1 isoform in pulmonary microvascular endothelial cells, plays a role in endothelial repair processes following injury. nih.gov It has also been shown to protect against hypercholesterolemia-induced endothelial dysfunction by regulating cholesterol efflux. ahajournals.org Furthermore, intracellular adenosine levels can influence epigenetic programming in endothelial cells to promote angiogenesis. embopress.org

Neuronal Responses: In the nervous system, adenosine acts as a potent neuromodulator, primarily through A1 and A2A receptors. mdpi.com It plays a significant role in protecting neurons from metabolic and excitotoxic insults. nih.gov For instance, activation of AMPK in hippocampal neurons has been shown to protect against cell death induced by glucose deprivation and chemical hypoxia. nih.gov Adenosine released from neurons can act as a feedback inhibitor of excitatory synaptic transmission, a process that is crucial for preventing over-excitation and potential seizure activity. pnas.org However, the signaling can be complex, as chronic activation of AMPK in some neuronal models has been linked to the accumulation of α-synuclein oligomers, a hallmark of certain neurodegenerative diseases. researchgate.net

Interactions with Other Biomolecules and Biological Complexes

Binding to Protein Domains and Structural Stabilization

The binding of nucleotides like α-AMP to proteins is a crucial mechanism for regulating protein function and ensuring their structural integrity. nih.govacs.orgwhiterose.ac.uk Ligands can act as substrates, regulatory molecules, or cofactors essential for stability. nih.govwhiterose.ac.uknih.gov In the case of α-AMP, its binding is often integral to maintaining the correct conformation and stability of the protein to which it attaches. nih.gov

A prime example of α-AMP's structural role is its interaction with the Kef potassium efflux system in bacteria. nih.govacs.orgwhiterose.ac.uknih.gov Research on the Shewanella denitrificans Kef system demonstrates that α-AMP is bound with high affinity to the Rossmann folds within the KTN (K+ transport and NAD-binding) domains of the dimeric Kef protein. nih.govwhiterose.ac.uknih.govresearchgate.net This binding is not regulatory in the sense of being turned on or off, but rather serves a permanent structural purpose, ensuring the site is always occupied under normal cellular conditions. nih.govnih.gov

The Kef system's primary function is to protect bacteria from toxic electrophilic compounds by modulating cytoplasmic pH. mdpi.comnih.gov This is regulated by the reversible binding of glutathione (B108866) and its conjugates. nih.govresearchgate.net The binding site for these regulatory glutathione ligands is located at the interface between the dimer subunits, and it is proposed that this interface is itself stabilized by the presence of α-AMP. nih.govwhiterose.ac.uknih.govresearchgate.net The α-AMP molecule essentially acts as a lynchpin, holding the KTN domains in a stable and functional conformation. nih.gov

The stabilizing effect of α-AMP is not limited to the Kef system. The loss of the ability to bind α-AMP in the Kef protein leads to instability of the protein and the dimer complex, resulting in a loss of function. nih.govwhiterose.ac.uknih.govresearchgate.net This principle is broadly applicable, as nucleotide binding is a common strategy in nature to stabilize protein folds. nih.gov

Studies have shown that mutations designed to disrupt α-AMP binding in the KTN domain lead to lower levels of protein expression, which is consistent with α-AMP being crucial for structural integrity. nih.gov Molecular dynamics simulations have further supported this, indicating reduced stability of the KTN domain when α-AMP is removed. nih.gov In another context, the post-translational modification known as AMPylation—the covalent attachment of AMP to a protein residue—has been shown to dramatically increase the thermal stability of proteins like Rab1b, shifting its melting temperature by as much as 20°C. pnas.org This demonstrates that the presence of the AMP moiety, whether bound non-covalently or attached covalently, can significantly bolster a protein's conformational stability.

Alpha-Adenosine Monophosphate Binding to KTN Domain of Kef Potassium Efflux System

Nucleotide-Metal Coordination Complexes Involving this compound

Alpha-AMP can form coordination complexes with various metal ions, a process that is significant in both biological systems and materials science. rsc.orgresearchgate.net The interaction is often mediated through the phosphate (B84403) group and, in some cases, the nitrogen atoms of the adenine (B156593) base. asianpubs.org The formation of these complexes can influence the structure and reactivity of the nucleotide.

Researchers have successfully designed and constructed one-dimensional coordination polymers using α-AMP (or its derivatives) and metal ions like cadmium (Cd²⁺) and manganese (Mn²⁺). rsc.orgresearchgate.net In these structures, the metal ions link the nucleotide molecules, creating extended chains with specific structural motifs. rsc.org

Studies comparing adenosine (B11128) 5'-monophosphate (AMP²⁻) with its thio-analogue (AMPS²⁻) have quantified the stability of complexes with several divalent metal ions. For ions like Mn²⁺, Zn²⁺, and Cd²⁺, the binding affinity is significantly increased in the thio-analogue, indicating direct coordination between the metal ion and the sulfur atom of the thiophosphate group. acs.org This highlights the crucial role of the phosphate group in metal binding. The table below summarizes the stability constants for several metal-AMP complexes.

| Metal Ion | log K (M(AMP)) | Binding Characteristics | Reference |

|---|---|---|---|

| Mg²⁺ | 1.71 | Binds to the phosphate group. | acs.org |

| Ca²⁺ | 1.64 | Binds to the phosphate group. | acs.org |

| Mn²⁺ | 2.09 | Binds to the phosphate group. | acs.org |

| Ni²⁺ | 2.25 | Binds to the phosphate group. | acs.org |

| Zn²⁺ | 2.53 | Binds to the phosphate group and potentially N7 of the adenine ring. | asianpubs.orgacs.org |

| Cd²⁺ | 2.85 | Binds to the phosphate group and potentially N7 of the adenine ring. | asianpubs.orgacs.org |

Interactions with Nucleic Acids and Formation of Anomeric DNA/RNA Structures

Naturally occurring DNA and RNA are built from nucleotides in the β-anomeric configuration, where the nucleobase is on the same side of the sugar ring as the 5'-hydroxyl group. atdbio.comnih.gov The α-anomer, where the nucleobase is on the opposite side, is rare in nature but can be generated, for instance, by radical damage to DNA. nih.govnih.govresearchgate.net The incorporation of an α-anomeric nucleotide like alpha-adenosine into a DNA or RNA strand has significant structural consequences. nih.gov

Oligonucleotides containing α-anomers can form stable, parallel-stranded double helices with complementary β-strands, a unique property that differs from the antiparallel nature of standard DNA. nih.gov The presence of a single α-anomeric adenosine within a standard β-DNA duplex introduces a distinct structural perturbation.

An NMR solution structure of a DNA decamer containing a central α-anomeric adenosine revealed that while the anomeric nucleotide itself remains intrahelical, it causes significant global changes to the duplex. nih.gov The key structural distortions are summarized below.

| Structural Parameter | Effect of α-Anomeric Adenosine | Reference |

|---|---|---|

| Base Stacking | Intrahelical, stacked in a reverse Watson-Crick fashion. | nih.gov |

| Helical Axis | A distinct kink into the major groove at the anomeric site. | nih.gov |

| Minor Groove | Significant opening and widening emanating from the anomeric site. | nih.gov |

| Thermostability | Slight decrease compared to the unmodified duplex. | nih.gov |

| Flanking Segments | Largely unaltered from a standard B-type DNA conformation. | nih.gov |

These structural changes are biologically relevant. For example, the bacterial base excision repair enzyme Endonuclease IV recognizes and cleaves the DNA at the site of the α-anomeric lesion, suggesting that the distorted structure facilitates enzyme recognition and repair to maintain genomic stability. nih.gov

Intermolecular Interactions with Other Cellular Messengers (e.g., Ca²⁺, Reactive Oxygen Species)

Alpha-AMP and its related signaling molecule, cyclic AMP (cAMP), are part of a complex network of cellular communication that involves other messengers like calcium ions (Ca²⁺) and reactive oxygen species (ROS).

The relationship between calcium and cAMP signaling is well-established. In many cells, the pathways are interconnected; for instance, calcium can modulate the activity of adenylyl cyclase, the enzyme that synthesizes cAMP from ATP. creative-proteomics.comnih.gov This interaction can create a negative feedback loop, where calcium may inhibit adenylate cyclase to protect cells from overload. nih.gov While these studies often focus on cAMP, the underlying pool of adenosine phosphates, including AMP, is intrinsically linked to these processes.

The interaction with ROS is particularly evident in the context of the AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism that is activated by an increase in the cellular AMP:ATP ratio. wikipedia.org Studies have shown that elevated levels of ROS, such as hydrogen peroxide (H₂O₂), can lead to the activation of AMPK. nih.govfrontiersin.org This activation is thought to occur indirectly, possibly via a decline in ATP levels caused by ROS-induced stress. nih.gov Once activated, AMPK can trigger downstream pathways, including the regulation of gene expression. nih.govfrontiersin.org This establishes a clear link where ROS can influence cellular energy status, which is then sensed through the levels of α-AMP, leading to a corrective response mediated by AMPK. nih.gov

Advanced Analytical and Computational Methodologies in Alpha Adenosine Monophosphate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the elucidation of the molecular properties of α-AMP, offering non-invasive ways to probe its structure and interactions in various environments.

Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption Spectroscopy (SEIRA) are powerful techniques for investigating the binding interactions of α-AMP, particularly at metallic surfaces. Studies using gold (Au) nanoshell substrates have revealed detailed information about how α-AMP adsorbs and orients itself.

Research has shown that the interaction of α-AMP with Au surfaces is significantly dependent on pH. furman.edunih.gov At different pH levels, conformational changes of the adsorbed α-AMP molecules are observed. furman.edunih.gov The combined SERS and SEIRA spectra indicate that at low pH, protonation of the adenine (B156593) ring reduces its binding to the gold surface. furman.edunih.gov Spectral evidence suggests that α-AMP binds to the gold surface "end-on" through a ring nitrogen of the adenine moiety and/or the external amino (NH2) group. furman.edunih.gov The SERS spectra of α-AMP are dominated by the adenine ring breathing mode, which shifts from approximately 723 cm⁻¹ in normal Raman to 735 cm⁻¹ in SERS, indicating a strong interaction of the adenine part of the molecule with the surface. furman.edu Notably, vibrational modes from the phosphate (B84403) and sugar groups are absent in the SERS spectra, suggesting these moieties are oriented away from the metallic surface. furman.edu

Infrared spectroscopy has also been employed to monitor the conformational changes in proteins upon α-AMP binding. For instance, studies on the sarcoplasmic reticulum Ca²⁺-ATPase showed that the binding of a fluorescent analog of AMP, TNP-AMP, induces distinct conformational changes in the enzyme, which are different from those induced by ATP. researchgate.net This demonstrates the sensitivity of IR spectroscopy in distinguishing different ligand binding modes. researchgate.net

Table 1: Key SERS and IR Spectral Features of α-AMP Interactions

| Technique | System Studied | Key Finding | Wavenumber (cm⁻¹) | Assignment | Citation |

|---|---|---|---|---|---|

| SERS | α-AMP on Au nanoshells | Dominant adenine ring interaction | 735 | Adenine ring breathing mode (upshifted) | furman.edu |

| SERS | α-AMP on Au nanoshells | pH-dependent binding | 1323 / 1342 | Relative intensity changes due to adenine protonation | furman.edu |

| SEIRA | α-AMP on Au nanoshells | Orientation of NH2 group | 1620-1640 | In-plane symmetric NH2 scissor mode | furman.edu |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the conformation and dynamics of α-AMP in solution. Both ¹H and ³¹P NMR are commonly used to probe the molecule's structure and its interactions with other ions and macromolecules.

¹H NMR studies have shown that protonation of the phosphate group at different pH values induces upfield shifts of the H-8 proton signal. biorxiv.org This indicates that α-AMP predominantly adopts an anti conformation in aqueous solutions. biorxiv.org The magnitude of this shift is sensitive to temperature, decreasing slightly at higher temperatures (50 and 70 °C). biorxiv.org Furthermore, NMR has been used to study the interaction of α-AMP with metal ions. For example, chemical shift measurements in the presence of Mg²⁺ have given no indication of a direct interaction between the magnesium ion and the adenine ring. biorxiv.org

Lanthanide ions, which are often used as shift reagents in NMR, have been shown to form isostructural complexes with α-AMP, allowing for detailed analysis of the nucleotide's conformation in mixed solvents like water-dimethyl sulphoxide. nih.gov Relaxation time measurements in these studies help to understand the structure and dynamics of the ion-solvation shell around the nucleotide. nih.gov

³¹P NMR provides direct information about the phosphate group. The proton-decoupled ³¹P NMR spectrum of α-AMP shows a singlet at a chemical shift (δ) of approximately 3.5 ppm. asm.org This technique is particularly useful in studying enzymatic reactions involving α-AMP, such as its production from ATP by adenylate kinase, allowing for real-time monitoring of the reaction progress. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) and Infrared Spectroscopy for Binding Interactions

X-ray Crystallography for Ligand-Protein Complex Determination

X-ray crystallography provides high-resolution, three-dimensional structures of α-AMP bound to its protein targets, offering a static yet detailed snapshot of the binding interactions. This technique has been crucial in understanding how α-AMP regulates the function of various enzymes.

A prominent example is the AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. The crystal structure of the regulatory fragment of mammalian AMPK in complex with α-AMP revealed that the phosphate group of AMP lies in a groove on the surface of the gamma subunit, which is rich in basic residues. acs.org These structures show that two sites on the gamma subunit can bind either AMP or ATP competitively, while a third site appears to bind AMP tightly without exchange. acs.org

Similarly, the crystal structure of a mutant ribonuclease T1 (Y45W) in complex with 2'AMP has been determined at 1.7 Å resolution. researchgate.net This provided a structural basis for understanding the differences between specific and non-specific interactions of the enzyme with nucleotides. researchgate.net The structure of human adenosine (B11128) kinase, which converts adenosine to α-AMP, has also been solved in complex with inhibitors. researchgate.net These structures reveal distinct open and closed conformational states of the enzyme, providing insight into the catalytic mechanism and the structural rearrangements required for ligand binding and phosphoryl transfer. researchgate.net

Table 2: Selected PDB Entries for α-AMP-Protein Complexes

| PDB ID | Protein | Resolution (Å) | Key Structural Insights | Citation |

|---|---|---|---|---|

| 2OUN | Phosphodiesterase 10 (PDE10) | N/A | Characterization of the AMP product state in the active site. | mdpi.com |

| 1JHA | Adenosine Kinase | N/A | Reveals inhibitor binding mode and conformational changes. | researchgate.net |

| 6C9F | AMP-activated protein kinase (AMPK) | <3.0 | Structure of phosphorylated AMPK bound to AMP and a pharmacological activator. | nih.govnih.gov |

Computational Approaches

Computational methods have become integral to α-AMP research, complementing experimental data by providing dynamic and energetic details of molecular interactions that are often difficult to capture otherwise.

Molecular docking and molecular dynamics (MD) simulations are widely used to predict and analyze the binding of α-AMP to its protein targets. Docking studies can screen large libraries of compounds to identify potential binders and predict their binding poses. nih.govpnrjournal.com For example, docking of α-AMP to the active site of rice ribosome-inactivating protein (OsRIP1) identified key hydrogen bonds and stacking interactions with aromatic residues that anchor the ligand in the binding pocket. rcsb.org

MD simulations provide a dynamic view of the binding process and the subsequent conformational changes in both the ligand and the protein. pnas.org Simulations have been used to study the translocation of antimicrobial peptides (AMPs), which should not be confused with adenosine monophosphate, across bacterial membranes, a process that can be influenced by the presence of nucleotides. researchgate.netpnrjournal.com In the context of α-AMP itself, MD simulations, often combined with experimental data from NMR, can help to understand the conformational landscape of the molecule and how it is affected by ligand binding. nih.gov Simulations of hydrated α-AMP anions have been used to study the structure of the surrounding water cluster and the process of water molecule evaporation upon heating. nih.gov

Quantum mechanical (QM) methods, including Density Functional Theory (DFT), offer the highest level of theoretical detail for studying the electronic structure and energetics of α-AMP and its interactions. These methods are crucial for understanding reaction mechanisms, charge distributions, and the nature of chemical bonds.

Hybrid QM/Molecular Mechanical (QM/MM) calculations have been performed on the X-ray crystal structures of phosphodiesterase 10 (PDE10) in complex with α-AMP. mdpi.com These calculations helped to determine the protonation state of the phosphate oxygen atoms in the bound product and resolved ambiguities in the experimental structure concerning the orientation of certain amino acid side chains. mdpi.com

DFT calculations have been used to study the binding of α-AMP to gold surfaces, complementing SERS/SEIRA experiments by assigning observed spectral features and providing insight into the local binding geometry. furman.edunih.gov Theoretical simulations combining MD and DFT have also been employed to understand the role of α-AMP as a shape-inducing agent in the synthesis of gold nanostars, showing how it mediates anisotropic growth through selective adsorption on different crystal facets. nih.gov Furthermore, DFT and time-dependent DFT (TD-DFT) have been used to calculate the absorption and fluorescence spectra of related molecules like ATP, providing a deeper understanding of their electronic properties in both gas and solution phases. scite.ai

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| alpha-Adenosine monophosphate | α-AMP |

| Adenosine triphosphate | ATP |

| 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-monophosphate | TNP-AMP |

| Adenosine | --- |

| Adenine | --- |

| Magnesium | Mg²⁺ |

| 2' guanosine (B1672433) monophosphate | 2'GMP |

| 2' uridine (B1682114) monophosphate | 2'UMP |

| Ethidium bromide | --- |

| 5-iodouridylyl(3'-5')adenosine | --- |

| Metformin | --- |

| 1,2-Benzisothiazol-3-amine tbdms | --- |

Computational Modeling of Signaling Networks and Pathways

Computational modeling has emerged as a powerful tool to understand the complex and dynamic nature of signaling networks involving this compound (AMP). These models allow researchers to simulate and predict the behavior of these intricate systems, providing insights that are often difficult to obtain through experimental approaches alone.